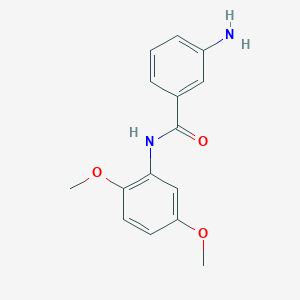

3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Descripción general

Descripción

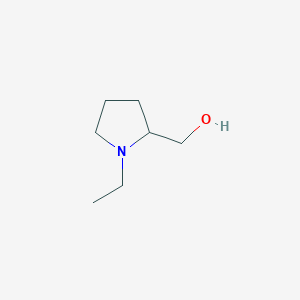

Synthesis Analysis

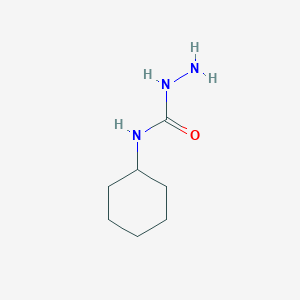

The synthesis of derivatives similar to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide often involves multi-component reactions or specific cyclization methods such as the Bischler-Napieralski reaction. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives utilizes a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high product yields with simple workup procedures (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, such as certain pyran and pyrrole derivatives, has been elucidated using X-ray crystallography. This analysis provides insights into the compound's stereochemistry and conformation. For example, X-ray structure analysis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles confirmed the configuration of these compounds as the E-isomer, shedding light on the structural aspects of similar benzamide derivatives (Browne et al., 1981).

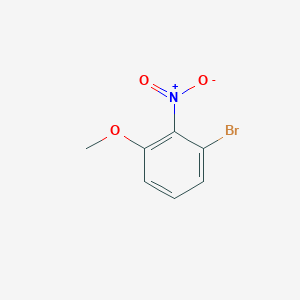

Chemical Reactions and Properties

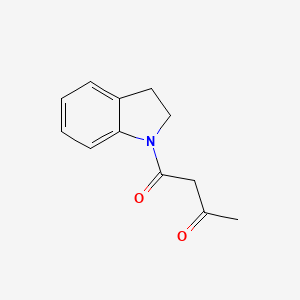

The chemical reactivity of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide derivatives can be explored through various reactions, including cyclization, acylation, and reductive cyclization processes. For instance, the 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde represents a synthesis method for related compounds, illustrating the versatility and reactivity of these benzamide derivatives (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties, including solubility and crystallization behavior, can significantly influence the utility and application of benzamide derivatives. Studies on related compounds emphasize the role of supramolecular interactions, such as hydrogen bonding and π-π interactions, in determining the solid-state properties and crystallization patterns of these molecules (Kranjc et al., 2012).

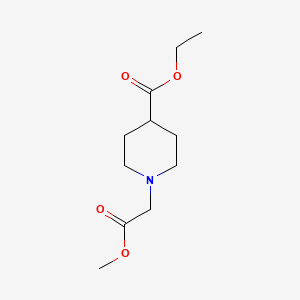

Chemical Properties Analysis

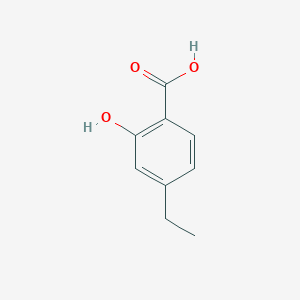

Chemical properties such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations are crucial for understanding and applying benzamide derivatives. For example, the synthesis and characterization of novel benzamide compounds starting from dimethoxybenzoic acid illustrate the compounds' reactivity and potential for further chemical modifications (Yakan et al., 2020).

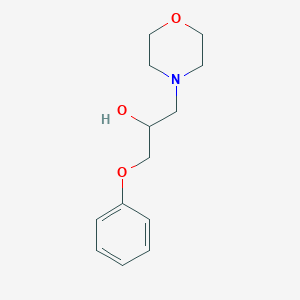

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry and Microbiology .

- Application Summary: Benzamide compounds, including “3-Amino-n-(2,5-dimethoxyphenyl)benzamide”, have been found to exhibit antioxidant and antibacterial activities . They are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application: The compounds were synthesized using TEA as a base and THF as a solvent. 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Proteomics Research

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVUHPAILILVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002282 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-(2,5-dimethoxyphenyl)benzamide | |

CAS RN |

81882-65-7 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanilide,5'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)